molecular formula C11H13NO3 B11183566 Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B11183566
M. Wt: 207.23 g/mol
InChI Key: WXQHIIJBVLKXNK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel heterocyclic compounds with potential biological activity. Scientific literature indicates that related cyclopenta[b]pyridine derivatives are investigated for their cytotoxic properties and have been utilized as core structures in the synthesis of molecules designed as anticancer agents . For instance, this chemotype has been incorporated into molecular frameworks, such as N-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl}-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide, for use in targeted cancer research . The core structure is of significant interest for constructing diverse compound libraries aimed at probing biological pathways and identifying new therapeutic candidates. This product is intended for laboratory research purposes by qualified professionals.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

WXQHIIJBVLKXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC2)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . This process results in the formation of the desired compound through a series of intermediate steps.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enhancing solubility for biological studies.

Reaction Type Conditions Reagents Product References
Acidic HydrolysisReflux, 6–8 hoursH₂SO₄, H₂O2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid
Basic HydrolysisReflux, 4–6 hoursNaOH (1M), H₂OSodium salt of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Nucleophilic Substitution at the Ester Group

The ester participates in nucleophilic acyl substitution, enabling functional group diversification.

Reaction Type Conditions Reagents Product References
AminolysisEthanol, 80°C, 12 hoursAmmonia (NH₃)2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Alkoxy SubstitutionTHF, room temperature, 24 hSodium methoxide (NaOMe)Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Reduction of the 2-Oxo Functional Group

The ketone at position 2 is reduced to a secondary alcohol, altering electronic properties.

Reaction Type Conditions Reagents Product References
Ketone ReductionTHF, 0°C to RT, 2 hoursSodium borohydride (NaBH₄)2-Hydroxy-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Cycloaddition Reactions

The conjugated cyclopenta[b]pyridine core acts as a diene in Diels-Alder reactions, forming fused bicyclic adducts .

Reaction Type Conditions Dienophile Product References
Diels-Alder ReactionToluene, reflux, 8–12 hoursMaleic anhydrideFused bicyclic adduct with maleic anhydride-derived substituents

Alkylation at the NH Position

The NH group in the tetrahydro ring undergoes alkylation, enhancing lipophilicity for drug design.

Reaction Type Conditions Reagents Product References
N-AlkylationDMF, K₂CO₃, 60°C, 6 hoursMethyl iodide (CH₃I)N-Methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Oxidation Reactions

Oxidation targets the ethyl group or conjugated system, though limited by the stable ketone.

Reaction Type Conditions Reagents Product References
Side-Chain OxidationAcetic acid, 70°C, 5 hoursKMnO₄2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid (via over-oxidation)

Key Research Findings

  • Regioselectivity in Cycloadditions : The bicyclic system’s electron-rich regions favor [4+2] adducts with electron-deficient dienophiles .

  • pH-Dependent Reactivity : Hydrolysis and substitution reactions require precise pH control to avoid decomposition.

  • Biological Relevance : Alkylated derivatives show enhanced blood-brain barrier penetration in preclinical models.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of various pathogens. For example, derivatives of this compound have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL.
  • Anti-inflammatory Effects: The compound may interact with specific receptors or enzymes involved in inflammatory processes. This interaction could lead to potential applications in treating inflammatory diseases.
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties through mechanisms such as scavenging free radicals and inhibiting lipid peroxidation .

Therapeutic Applications

The unique structural features of this compound position it as a candidate for various therapeutic applications:

  • Pain Management: Due to its potential anti-inflammatory properties, this compound may serve as a basis for developing new analgesics.
  • Cancer Therapy: Investigations into its cytotoxic effects on cancer cell lines suggest that it may selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects.
  • Neurodegenerative Diseases: By inhibiting enzymes like acetylcholinesterase, compounds similar to this compound could be explored for their potential in treating conditions such as Alzheimer's disease.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus; MIC values confirmed efficacy.
Research on Anti-inflammatory EffectsDemonstrated interaction with inflammatory pathways; potential for developing new anti-inflammatory drugs.
Cytotoxicity AssessmentRevealed selective cytotoxicity towards cancer cell lines; promising results for future cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate and related heterocyclic esters:

Compound Name Core Structure Substituents Key Reactivity References
This compound Cyclopenta[b]pyridine Ethyl ester (C3), ketone (C2) Likely undergoes cycloaddition or ring-opening due to strained cyclopentane ring.
Ethyl 6-(4-(diphenylamino)phenyl)-2-oxo-2H-chromene-3-carboxylate Chromene Ethyl ester (C3), diphenylamino group (C6) Extended conjugation may enhance fluorescence or electronic properties.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1) Thieno[2,3-c]pyridine Amino (C2), methyl (C6) Reacts with phenylisothiocyanate to form thiourea derivatives.
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Imidazo[1,2-a]pyridine Methyl (C5) Regioselective chlorination or oxidation depending on reaction conditions.

Structural Analysis

  • Cyclopenta[b]pyridine vs. Thieno[2,3-c]pyridine: The cyclopenta[b]pyridine system lacks sulfur but introduces a fused cyclopentane ring, which may lead to greater puckering compared to the planar thieno[2,3-c]pyridine. SC-XRD studies of the thieno derivative revealed bond lengths (e.g., C–N: 1.34 Å) and angles consistent with aromaticity , whereas the cyclopenta system’s puckering could alter conjugation .
  • Imidazo[1,2-a]pyridine : The imidazo ring’s nitrogen-rich structure enables distinct reactivity, such as chlorination at the methyl group (to form 6e) or oxidation to dihydro derivatives (8e) .

Reactivity Trends

  • Ester Group Reactivity: All compounds feature an ethyl ester at position 3, but the electronic environment varies. For example, the electron-deficient pyridine ring in the target compound may enhance ester hydrolysis rates compared to the electron-rich thieno derivative.
  • Ketone vs. Amino Substituents: The ketone in the target compound contrasts with the amino group in compound 1, which participates in thiourea formation . The ketone’s electrophilicity could enable nucleophilic additions or reductions.

Crystallographic and Computational Insights

  • SC-XRD and DFT: The thieno[2,3-c]pyridine derivative (compound 1) was analyzed using SC-XRD and DFT, revealing close agreement between experimental and calculated bond lengths (e.g., C–S: 1.74 Å vs. 1.76 Å) . Similar methods (SHELX , WinGX ) could elucidate the target compound’s conformation.
  • Puckering Analysis : Cyclopentane rings exhibit pseudorotation, quantified using Cremer-Pople coordinates . This dynamic behavior may distinguish the target compound from rigid chromene or imidazo systems.

Biological Activity

Ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS No. 260247-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 260247-91-4

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound exhibited a broad spectrum of activity, particularly against Candida species, indicating its potential as an antifungal agent .

2. Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies revealed its cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
HCT116 (colon cancer)12.5
SKOV3 (ovarian cancer)10.0

In these studies, the compound was found to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 (µg/mL)
DPPH Scavenging Activity25.0
ABTS Scavenging Activity30.0

These results indicate that the compound can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of this compound revealed that it significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates when treated with the compound compared to control groups .

Case Study 2: Synergistic Effects with Other Drugs

In combination therapy studies with standard chemotherapeutics like doxorubicin and cisplatin, this compound enhanced the efficacy of these drugs in resistant cancer cell lines. This suggests a potential role in overcoming drug resistance in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate and its analogs?

  • Methodological Answer : A three-step synthesis involving cyclopentanone derivatives, formate esters, and nucleophilic substitution reactions is widely used. For example, sodium methoxide and methyl formate react with cyclopentanone to generate intermediates like (2-oxocyclopentylidene) methanolate, which subsequently undergoes cyclization with cyanothioacetamide or bromoacetyl derivatives to yield the core structure . Modifications to substituents (e.g., aryl groups at position 4) are achieved via alkylation or coupling reactions, as demonstrated in analogs like benzyl or methyl esters .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1680 cm⁻¹, ketone C=O at ~1642 cm⁻¹, and N-H stretches at ~3268 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to resolve methyl/methylene protons (δ 1.2–1.4 ppm for ethyl esters) and aromatic/cyclic protons (δ 6.5–8.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 165–175 ppm) and cyclopentane carbons (δ 20–35 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 366 [M]+ for ethyl 2-methyl-4-(2,3-dichlorophenyl) analogs) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20:1 to 5:1) is standard. Crystallization from ethyl acetate or ethanol/hexane mixtures improves purity, yielding compounds with melting points between 156–216°C depending on substituents .

Advanced Research Questions

Q. How can mechanistic insights into cyclization reactions improve the yield of this compound?

  • Methodological Answer : Kinetic studies using in situ NMR or LC-MS monitoring reveal that cyclization proceeds via enolate intermediates. Optimizing reaction conditions (e.g., anhydrous sodium carbonate in ethanol) minimizes side reactions like over-alkylation. For example, piperidinium acetate catalyzes thioamide cyclization, achieving yields up to 55% .

Q. How do crystallographic tools (e.g., SHELX, ORTEP-3) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, while ORTEP-3 visualizes puckering conformations of the cyclopentane ring. For instance, Cremer-Pople puckering parameters (q, φ) quantify non-planar distortions, critical for understanding steric effects in analogs .

Q. What strategies address discrepancies in safety data for handling this compound in laboratory settings?

  • Methodological Answer : Cross-referencing safety data sheets (SDS) with experimental observations is essential. For example, while some SDS lack hazard classifications, structural analogs (e.g., ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate) suggest precautions for handling nitrile or thioamide intermediates, including PPE and fume hood use .

Q. How can computational modeling complement experimental data to predict the compound’s conformational stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and torsional strain. Comparing computed NMR chemical shifts with experimental data validates conformer populations, aiding in the design of sterically stabilized derivatives .

Q. What structural modifications enhance pharmacological activity while retaining the core scaffold?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., 2,3-dichlorophenyl at position 4) improves binding affinity to targets like Factor Xa, as seen in analogs with IC50_{50} values <100 nM. Modifying the ester group (e.g., 2-methoxyethyl) enhances solubility without compromising activity .

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